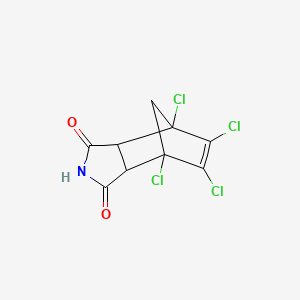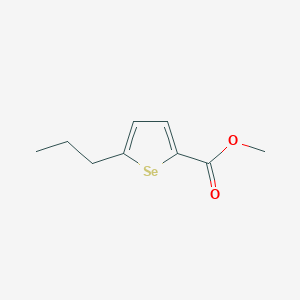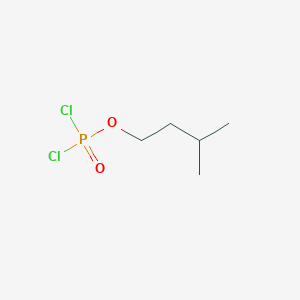
3-Methylbutyl phosphorodichloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylbutyl phosphorodichloridate is an organophosphorus compound with the molecular formula C5H12Cl2O2P. It is a derivative of phosphorochloridate, characterized by the presence of two chlorine atoms and a 3-methylbutyl group attached to the phosphorus atom. This compound is typically used in organic synthesis and various industrial applications due to its reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methylbutyl phosphorodichloridate can be synthesized through the reaction of 3-methylbutanol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically proceeds as follows:
C5H12O+POCl3→C5H12Cl2O2P+HCl
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The mixture is stirred at a controlled temperature, usually around 0-5°C, to ensure the reaction proceeds smoothly.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The process may include additional purification steps such as distillation or recrystallization to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylbutyl phosphorodichloridate undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols or amines to form corresponding esters or amides.
Hydrolysis: In the presence of water, it hydrolyzes to form phosphoric acid derivatives and hydrochloric acid.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are typically used to maintain reaction conditions.
Catalysts: Bases like pyridine or triethylamine are often employed to facilitate the reaction.
Major Products
Esters: Reaction with alcohols forms phosphoric esters.
Amides: Reaction with amines forms phosphoramidates.
Hydrolysis Products: Phosphoric acid derivatives and hydrochloric acid.
Applications De Recherche Scientifique
3-Methylbutyl phosphorodichloridate is utilized in various scientific research fields, including:
Chemistry: It serves as a reagent in organic synthesis for the preparation of phosphoric esters and amides.
Biology: It is used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research into its potential as a precursor for pharmaceuticals and its role in drug development.
Industry: Employed in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Methylbutyl phosphorodichloridate involves its reactivity with nucleophiles, leading to the formation of phosphoric esters or amides. The phosphorus atom in the compound is electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to modify or create new chemical entities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphorochloridate: A class of compounds with the general formula (RO)2P(O)Cl, where R is an organic substituent.
3-Methylbutyl ethanoate: An ester with a similar alkyl group but different functional group.
Isoamyl acetate: Another ester with a similar structure but different reactivity.
Uniqueness
3-Methylbutyl phosphorodichloridate is unique due to its dual chlorine atoms attached to the phosphorus, which imparts distinct reactivity compared to other phosphorochloridates. This makes it particularly useful in specific synthetic applications where such reactivity is desired.
Propriétés
Numéro CAS |
114503-61-6 |
|---|---|
Formule moléculaire |
C5H11Cl2O2P |
Poids moléculaire |
205.02 g/mol |
Nom IUPAC |
1-dichlorophosphoryloxy-3-methylbutane |
InChI |
InChI=1S/C5H11Cl2O2P/c1-5(2)3-4-9-10(6,7)8/h5H,3-4H2,1-2H3 |
Clé InChI |
JGMPKFQLBXLFHC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOP(=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


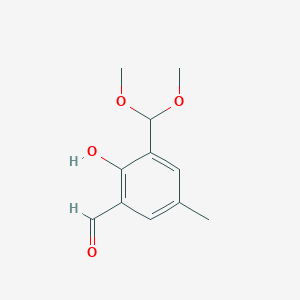


![1,2-Benzenediamine, 4-[(4-aminophenyl)thio]-](/img/structure/B14296521.png)
![6-Benzyl-4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one](/img/structure/B14296522.png)
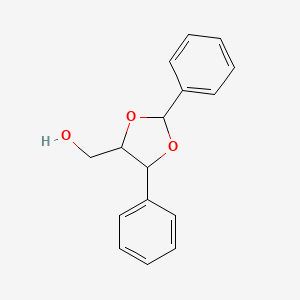
![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)acetamide](/img/structure/B14296530.png)
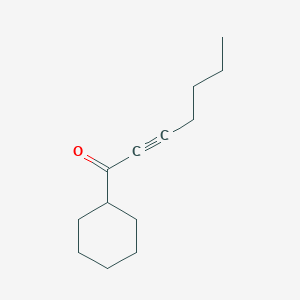
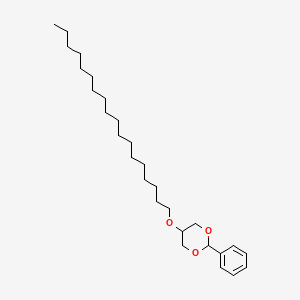

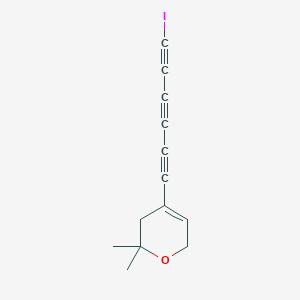
![1-Phenyl-2-[(2-phenyl-2-sulfanylethenyl)sulfanyl]ethane-1-thione](/img/structure/B14296563.png)
